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Compound of Interest

Compound Name:
3-Methoxypyridine-4-boronic acid

hydrate

Cat. No.: B1393410 Get Quote

To the researchers, scientists, and drug development professionals who drive innovation, the

physicochemical properties of our chemical tools are not mere data points; they are the

bedrock of successful experimental design. 3-Methoxypyridine-4-boronic acid hydrate is a

heterocyclic building block of significant interest, particularly in the synthesis of novel kinase

inhibitors and other pharmacologically active agents. Its utility, however, is fundamentally

governed by its behavior in solution. A comprehensive understanding of its solubility is

paramount for its effective application in reaction chemistry, purification, and formulation.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my

objective is to provide a holistic view rooted in first principles, explaining the causality behind

the solubility characteristics of this molecule. We will delve into its structural attributes, predict

its behavior across a spectrum of organic solvents, and, most critically, provide robust, field-

proven protocols for you to determine its solubility with confidence in your own laboratories.

This document is designed to be a self-validating system, empowering you to generate reliable

data that will accelerate your research and development endeavors.

Molecular Architecture and Its Implications for
Solubility
The solubility of any compound is a direct consequence of its molecular structure. The principle

of "similia similibus solvuntur" or "like dissolves like" is our guiding tenet. Let us dissect the key
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functional groups of 3-methoxypyridine-4-boronic acid hydrate to anticipate its interactions

with various solvents.

The Boronic Acid [-B(OH)₂]: This is the primary driver of polarity. The two hydroxyl groups

are potent hydrogen bond donors, while the vacant p-orbital on the boron atom can act as a

Lewis acid.[1] Boronic acids are known to form strong hydrogen-bonded dimers in the solid

state and can engage in extensive hydrogen bonding with appropriate solvents.[2] This

functional group strongly favors interaction with polar, hydrogen-bond accepting solvents.

The Pyridine Ring: The nitrogen atom within the pyridine ring possesses a lone pair of

electrons in an sp² orbital, making it a hydrogen bond acceptor.[3] This feature enhances the

molecule's affinity for polar protic solvents. The aromatic ring itself also allows for potential π-

π stacking interactions.

The Methoxy Group [-OCH₃]: The methoxy group is moderately polar. While it is not a

hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. Its presence

can influence the electronic properties and overall polarity of the molecule.[4]

Hydrate Form: The presence of a water molecule in the crystal lattice indicates a strong

affinity for water and suggests that solvents capable of hydrogen bonding will be effective at

solvating the molecule.

Conclusion from Molecular Analysis: The combination of a strong hydrogen-bond donating

group [-B(OH)₂], a hydrogen-bond accepting nitrogen in the pyridine ring, and a polar methoxy

group renders 3-methoxypyridine-4-boronic acid hydrate an intrinsically polar molecule. We

can therefore predict a favorable solubility profile in polar organic solvents, particularly those

that can participate in hydrogen bonding. Conversely, poor solubility is expected in nonpolar,

aprotic solvents.

Predicted Solubility Profile Across Solvent Classes
While empirical data for this specific molecule is not readily available in the public domain, we

can construct a robust theoretical solubility profile based on the principles discussed above.

This table serves as a predictive guide for solvent selection in your experimental work.
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Solvent Class Solvent Examples Predicted Solubility Rationale

Polar Protic
Methanol, Ethanol,

Water
High to Very High

These solvents are

excellent hydrogen

bond donors and

acceptors, capable of

effectively solvating

the boronic acid,

pyridine nitrogen, and

methoxy group.

Polar Aprotic
DMSO, DMF,

Acetonitrile
Moderate to High

These solvents are

strong hydrogen bond

acceptors and have

high dielectric

constants, enabling

them to disrupt the

crystal lattice and

solvate the polar

functional groups.

Ethers THF, 1,4-Dioxane Moderate

Ethers can act as

hydrogen bond

acceptors, interacting

with the boronic acid

hydroxyl groups. Their

lower polarity

compared to DMSO

suggests more

moderate solubility.

Ketones Acetone, MEK Moderate

Similar to ethers,

ketones are effective

hydrogen bond

acceptors.

Phenylboronic acid

has shown high

solubility in ketones.

[5]
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Chlorinated
Dichloromethane

(DCM)
Low to Moderate

DCM has some

polarity but is not a

hydrogen bond

acceptor. Solubility is

likely to be limited but

may be sufficient for

some reaction

conditions.

Hydrocarbons Toluene, Hexanes Very Low

These nonpolar

solvents lack the

ability to form

hydrogen bonds or

engage in significant

dipole-dipole

interactions, making

them poor solvents for

this polar molecule.[5]

Experimental Determination of Solubility: Protocols
for Scientific Rigor
Theoretical predictions provide a starting point, but for applications in drug development and

process chemistry, precise empirical data is non-negotiable. We will detail two complementary,

robust protocols for solubility determination: the "gold standard" Thermodynamic Shake-Flask

method and a high-throughput Kinetic Solubility assay.[6][7]

The "Gold Standard": Thermodynamic (Equilibrium)
Solubility Determination
This method measures the true equilibrium solubility of the most stable crystalline form of the

compound and is essential for pre-formulation and late-stage development.[8]
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Preparation Equilibration Phase Separation Analysis

1. Add excess solid
3-methoxypyridine-4-boronic

acid hydrate to vial

2. Add precise volume
of selected organic solvent

Dispense 3. Seal vial and place in
shaking incubator

(e.g., 24-48h at 25°C)

Incubate 4. Allow to settle, then
withdraw supernatant

Equilibrium
Reached 5. Filter supernatant

through 0.45µm PTFE filter
to remove particulates

Clarify
6. Prepare serial dilutions

of the clear filtrate
Sample Prep 7. Quantify concentration

using a validated
HPLC-UV method

Inject
8. Calculate solubility

(e.g., in mg/mL or mM)

Process Data

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.

Preparation:

Add an excess amount of solid 3-methoxypyridine-4-boronic acid hydrate to a glass

vial. "Excess" means enough solid material remains undissolved at the end of the

experiment. A starting point is ~10-20 mg.

Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the

vial.

Prepare at least three replicate samples for each solvent.

Equilibration:

Securely cap the vials to prevent solvent evaporation.

Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g.,

25°C) is critical.

Agitate the samples for a sufficient duration to ensure equilibrium is reached. For boronic

acids, 24 to 48 hours is recommended.[9] The concentration in solution should not change

between, for example, the 24h and 48h time points.

Phase Separation:

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1

hour.
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Carefully withdraw an aliquot of the supernatant using a pipette.

Filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for

organic solvents) to remove any remaining microscopic particles. This step is crucial to

avoid artificially high results.

Quantification and Calculation:

Prepare a calibration curve using standard solutions of 3-methoxypyridine-4-boronic
acid hydrate of known concentrations in the same solvent.

Analyze the filtered sample by a validated analytical method, typically HPLC-UV, to

determine its concentration.

The determined concentration is the thermodynamic solubility of the compound in that

solvent at the specified temperature. Report the mean and standard deviation of the

replicates.

High-Throughput Method: Kinetic Solubility
Determination
This method is ideal for early-stage discovery when compound availability is limited and rapid

screening across many solvents is required. It measures the solubility of a compound

precipitating from a stock solution, which may not represent the true thermodynamic

equilibrium.[10]

Preparation Dispensing & Precipitation Incubation

Analysis

1. Prepare high-concentration
stock solution in DMSO

(e.g., 10-20 mM)

2. Dispense stock solution
into microplate wells

Aliquot 3. Add organic solvents
to wells, initiating

precipitation

Dispense 4. Seal plate and shake
for a shorter period

(e.g., 1-2 hours)

Incubate

5. Measure turbidity via
nephelometry or UV spec
(measures precipitation)

Direct Read

6. Alternatively, filter and
quantify supernatant

via HPLC-UV or LC-MS

Filter & Analyze

7. Determine kinetic
solubility limit
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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